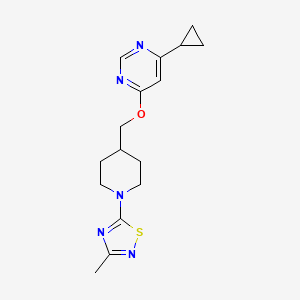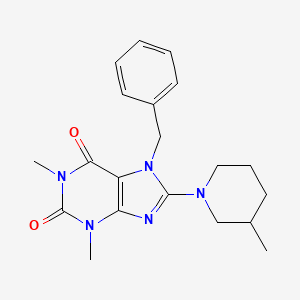
7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione, also known as SCH 58261, is a selective adenosine A2A receptor antagonist. It has been widely studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Huntington's disease, and cancer.
Wirkmechanismus
7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione 58261 acts as a selective antagonist of the adenosine A2A receptor, which is primarily expressed in the brain, but also in other tissues such as the heart and immune cells. Adenosine A2A receptor activation has been implicated in various physiological processes such as neurotransmission, inflammation, and cell proliferation. By blocking the adenosine A2A receptor, 7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione 58261 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione 58261 has been shown to have various biochemical and physiological effects. In the brain, it can modulate neurotransmitter release, reduce inflammation, and promote neuroprotection. In the heart, it can reduce ischemia-reperfusion injury and improve cardiac function. In immune cells, it can modulate cytokine production and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione 58261 has several advantages for lab experiments. It is a selective adenosine A2A receptor antagonist, which allows for specific modulation of this receptor without affecting other receptors. It is also relatively stable and easy to synthesize. However, 7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione 58261 has some limitations, such as its potential off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione 58261. One potential direction is to further explore its therapeutic potential in neurological diseases such as Alzheimer's disease and multiple sclerosis. Another direction is to investigate its potential as a modulator of immune responses in autoimmune diseases. Additionally, the development of more potent and selective adenosine A2A receptor antagonists could lead to improved therapeutic options for various diseases.
Synthesemethoden
The synthesis of 7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione 58261 involves several steps, including the condensation of 3-methyl-1-piperidinamine with 7-benzyl-3,7-dihydro-purine-2,6-dione, followed by the alkylation of the resulting intermediate with 1,3-dimethyl-8-bromo-purine-2,6-dione. The final step involves the deprotection of the benzyl group using hydrogenation.
Wissenschaftliche Forschungsanwendungen
7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione 58261 has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, it has been shown to have neuroprotective effects by reducing the degeneration of dopaminergic neurons. In Huntington's disease, it has been shown to improve motor function and reduce the accumulation of mutant huntingtin protein. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-8-7-11-24(12-14)19-21-17-16(18(26)23(3)20(27)22(17)2)25(19)13-15-9-5-4-6-10-15/h4-6,9-10,14H,7-8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDQCHLCNCRDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide](/img/structure/B2830231.png)
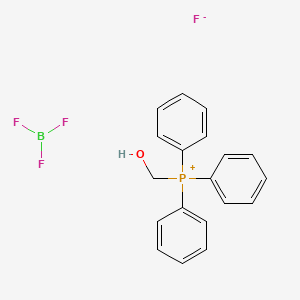
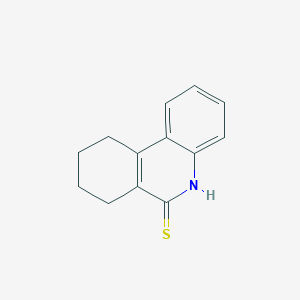
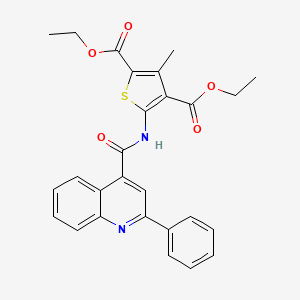
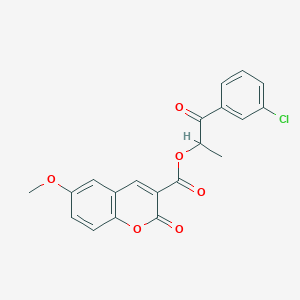
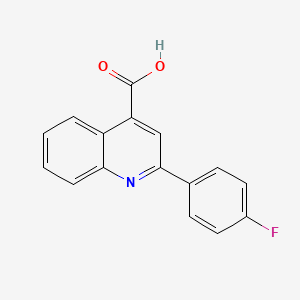
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2830241.png)
![5-(6-Fluoroquinazolin-4-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2830242.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide](/img/structure/B2830247.png)
![Tert-butyl cis-3-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}cyclobutane-1-carboxylate](/img/structure/B2830248.png)



